molecular formula C16H16FN3O2 B5545083 N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide

N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide

Cat. No. B5545083
M. Wt: 301.31 g/mol
InChI Key: QLKJEIKDSNAGGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide derivatives involves strategic modifications to the nicotinamide scaffold, integrating fluorophenyl and morpholinyl functionalities. Such synthesis often employs methods like nucleophilic substitution reactions, amidation, and coupling reactions to introduce the desired substituents. For example, a study on the synthesis and characterization of related nicotinamide derivatives highlights the use of NMR, IR, and Mass spectral studies, along with X-ray diffraction for structural confirmation (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide and its derivatives is characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's conformation, bond lengths, angles, and overall geometry, elucidating its planarity, stereochemistry, and intermolecular interactions. The structural determination facilitates understanding the molecule's behavior and interactions in different environments (Dhananjay Rao Thandra et al., 2020).

Scientific Research Applications

Corrosion Inhibition

Mannich base derivatives of nicotinamide, including compounds related to N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, have been studied for their corrosion inhibition properties. Specifically, these derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments. The adsorption of these molecules on mild steel surfaces is spontaneous, adhering to the Langmuir and Dubinin–Radushkevich isotherms, indicating their potential application in protecting metals from corrosion (Jeeva, Prabhu, & Rajesh, 2017).

Fluorescent Probes for Hypoxic Cells

A novel off-on fluorescent probe, incorporating morpholine groups and designed for selective detection of hypoxia or nitroreductase activity in cells, demonstrates the utility of morpholine derivatives in biomedical imaging. This probe's high selectivity, "Turn-On" fluorescence response, and dual emission capabilities highlight the potential for using N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide derivatives in imaging applications, especially for monitoring the hypoxic status of tumor cells (Feng et al., 2016).

Antimicrobial and Antifungal Activities

N-(thiophen-2-yl) nicotinamide derivatives, related in structure to N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide, have been synthesized and evaluated for their fungicidal activities against cucumber downy mildew. These derivatives exhibit excellent fungicidal activities, surpassing those of commercial fungicides, indicating the potential of morpholine and nicotinamide derivatives in developing new fungicides (Wu et al., 2022).

Tankyrase Inhibition

Structural modifications of morpholine derivatives have led to the discovery of potent inhibitors of human tankyrases, enzymes implicated in cancer and myelin-degrading diseases. These studies showcase the potential of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide derivatives in developing novel therapeutics targeting tankyrases, with implications for treating cancer and other diseases (Larsson et al., 2013).

Metabolic Effects and Chemopreventive Drug Monitoring

Endogenous fluorescence spectroscopy has been utilized to measure metabolic changes in response to cancer chemopreventive agents, highlighting the role of nicotinamide derivatives in monitoring drug effects on cellular metabolism. This approach could pave the way for using derivatives of N-(4-fluorophenyl)-2-(4-morpholinyl)nicotinamide in studying the metabolic effects of chemopreventive drugs (Kirkpatrick et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-3-5-13(6-4-12)19-16(21)14-2-1-7-18-15(14)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKJEIKDSNAGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide

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